molecular formula C19H14N4O2S2 B2412897 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 81511-79-7

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2412897
CAS RN: 81511-79-7
M. Wt: 394.47
InChI Key: RXNQYLKPTCALJX-UHFFFAOYSA-N
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Description

The compound “2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of similar compounds was carried out by converting benzoic acid into ethyl benzoate, benzohydrazide and then 5-phenyl-1,3,4-Oxadiazol-2-thiol step by step . The target compounds were synthesized by reaction of .

Scientific Research Applications

Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents

A new series of N-substituted derivatives of this compound has been synthesized, showing significant activity against various microbial species and demonstrating potential as antimicrobial and hemolytic agents with low toxicity (Rehman et al., 2016).

Pharmacological Evaluation for Various Activities

Computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives

This study investigated the pharmacological potential of similar derivatives, including their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some derivatives showed promising results in these areas (Faheem, 2018).

Potential Antimicrobial Agents

Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents

This research synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide derivatives and tested their antimicrobial activity, revealing potential as antimicrobial agents (Baviskar et al., 2013).

Hemolytic Activity and Microbial Inhibition

Synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives

This research developed a series of derivatives showing significant antimicrobial activity against various microbial species and assessed their hemolytic activity. The study found that most derivatives were active and less toxic (Gul et al., 2017).

Crystal Structure and Biological Studies

Crystal structure, Hirshfeld surfaces, and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones

This study focused on the synthesis and characterization of similar derivatives, assessing their antioxidant and antibacterial activities. The results showed good antibacterial and potent antioxidant activities (Karanth et al., 2019).

Antibacterial Agents

Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives as antibacterial agents

This research synthesized a series of derivatives and tested their antibacterial activity, finding significant activity against various bacterial strains (Ramalingam et al., 2019).

Antibacterial and Anti-Enzymatic Potential

Synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate

A series of N-substituted derivatives were synthesized and evaluated for their antibacterial and anti-enzymatic potential. The study found compound 6i as a good inhibitor of gram-negative bacterial strains (Nafeesa et al., 2017).

properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S2/c24-16(21-18-20-15(11-26-18)13-7-3-1-4-8-13)12-27-19-23-22-17(25-19)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNQYLKPTCALJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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